molecular formula C11H10BrN B3184350 1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile CAS No. 111818-32-7

1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile

Cat. No. B3184350
CAS RN: 111818-32-7
M. Wt: 236.11 g/mol
InChI Key: NDFRFIHOCSQSNS-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile is a chemical compound with the empirical formula C10H8BrN . It has a molecular weight of 222.08 and is typically a solid in form .


Molecular Structure Analysis

The molecular structure of 1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile consists of a cyclopropane ring attached to a nitrile group and a bromomethylphenyl group . The exact 3D structure is not available in the sources I found.

properties

IUPAC Name

1-[4-(bromomethyl)phenyl]cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-7-9-1-3-10(4-2-9)11(8-13)5-6-11/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFRFIHOCSQSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.0 Grams (0.02 mole) of 1-p-tolylcyclopropane-1-carbonitrile and 0.1 g (0.0004 mole) of benzoyl peroxide were dissolved in 50 ml of carbon tetrachloride, and 3.2 g of bromine was added dropwise over 30 minutes under reflux. After completion of the addition, reaction was continued for further 30 minutes. After cooling the reaction solution, carbon tetrachloride was removed by evaporation to obtain 4.4 g of 1-(4-bromomethylphenyl)cyclopropane-1-carbonitrile.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile
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1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile
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1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile
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1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile
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1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile
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1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile

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